6-Chloro-2,2-dimethyl-3-phenyl-2,3-dihydroquinazoline-4(1H)-thione
Description
6-Chloro-2,2-dimethyl-3-phenyl-2,3-dihydroquinazoline-4(1H)-thione is a sulfur-containing heterocyclic compound with a quinazoline backbone substituted with chlorine, dimethyl, and phenyl groups. Its structure imparts unique biological activities, particularly in photosynthesis inhibition and antimicrobial applications. Studies highlight its efficacy in suppressing the oxygen evolution rate in spinach chloroplasts, making it a candidate for agrochemical development . Notably, modifications to its aromatic or alkyl substituents significantly alter its bioactivity and toxicity profiles.
Properties
CAS No. |
823195-56-8 |
|---|---|
Molecular Formula |
C16H15ClN2S |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
6-chloro-2,2-dimethyl-3-phenyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C16H15ClN2S/c1-16(2)18-14-9-8-11(17)10-13(14)15(20)19(16)12-6-4-3-5-7-12/h3-10,18H,1-2H3 |
InChI Key |
BILBAEABSOYZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=C(C=C(C=C2)Cl)C(=S)N1C3=CC=CC=C3)C |
Origin of Product |
United States |
Biological Activity
6-Chloro-2,2-dimethyl-3-phenyl-2,3-dihydroquinazoline-4(1H)-thione is a compound of significant interest due to its diverse biological activities. This quinazoline derivative has been studied for its potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 2-amino-N-phenylthiobenzamides with acetone under acidic or basic conditions. The process can be catalyzed by silica gel and generally yields high purity compounds suitable for biological testing.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate higher activity against Mycobacterium avium compared to standard treatments like isoniazid. The presence of the thione group enhances this activity due to increased interaction with microbial targets .
2. Anticancer Potential
Quinazolines are recognized for their anticancer effects. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines .
3. Neuroprotective Effects
Some quinazoline derivatives have been evaluated for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The structural modifications in the quinazoline scaffold can significantly influence their inhibitory potency against AChE .
Case Study 1: Antimycobacterial Activity
A comparative study evaluated various quinazoline derivatives against Mycobacterium species. The findings indicated that this compound exhibited comparable or superior activity against resistant strains when compared to traditional antibiotics .
Case Study 2: Anticancer Efficacy
In a study assessing the anticancer properties of quinazoline derivatives, it was found that the compound significantly inhibited the proliferation of human breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
Research Findings Summary
The following table summarizes key findings from various research studies on the biological activity of this compound and its analogs:
Scientific Research Applications
Structural Features
The compound features a quinazoline core, which is known for its diverse pharmacological properties. The presence of the chloro substituent and the thione group enhances its reactivity and biological activity.
Medicinal Chemistry
6-Chloro-2,2-dimethyl-3-phenyl-2,3-dihydroquinazoline-4(1H)-thione has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of quinazoline compounds exhibit significant activity against various bacterial strains, including Mycobacterium species. For instance, certain analogs have demonstrated higher efficacy than standard treatments like isoniazid against Mycobacterium avium and Mycobacterium kansasii .
Antimycobacterial Activity
Research indicates that compounds containing the quinazoline structure can inhibit the growth of mycobacterial strains effectively. A study highlighted the synthesis of several derivatives that exhibited notable antimycobacterial activity, suggesting that modifications to the quinazoline structure can lead to enhanced biological effects .
Anticancer Properties
Quinazoline derivatives are also being explored for their anticancer properties. The thione functionality in this compound may play a critical role in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression.
Photosynthesis Inhibition
The compound has shown potential as a photosynthesis inhibitor, which can be beneficial in agricultural applications for controlling weed growth. This property can be attributed to its ability to disrupt the photosynthetic process in plants .
Table: Summary of Biological Activities
Synthetic Methodologies
The synthesis of this compound involves the condensation of specific precursors under controlled conditions. The process typically includes:
Comparison with Similar Compounds
Key Data :
Alkyl-Substituted Quinazoline-4-thiones
The introduction of bulky alkyl groups, such as isopropyl, reduces photosynthesis inhibition but increases toxicity. For example, 6-chloro-3-(4-isopropylphenyl)-2-methyl-quinazoline-4(3H)-thione shows negligible oxygen evolution inhibition but marked activity in the brine shrimp (Artemia salina) bioassay (LC₅₀ = 50 µM), suggesting a shift in mechanism toward neurotoxic or membrane-disruptive pathways .
Functionalized Quinazoline Derivatives
describes derivatives with hydrazide (compound 12 ), oxadiazole (15 ), and indole-hybrid (14 ) moieties. These modifications alter physicochemical properties:
- Compound 12: Melting point (mp) = 190–192°C; IR bands at 3,378 cm⁻¹ (NH) and 1,645 cm⁻¹ (C=O).
- Compound 15 : mp = 200–201°C; lacks NH groups but includes an oxadiazole ring, increasing thermal stability .
Triazole-Benzoxazole Hybrids
The triazole-thione 6h () features a benzoxazole moiety and chlorophenyl group. While structurally distinct from quinazolines, it shares sulfur-based reactivity. Its ¹H-NMR (δ 9.55 ppm, triazole proton) and IR (C=S at 1,243 cm⁻¹) differ markedly from the target compound’s spectral signatures, reflecting divergent electronic environments .
Pyrazine-2(1H)-thione
Pyrazine-2(1H)-thione (–10) is a smaller heterocycle with comparable sulfur participation but lacks the fused benzene ring of quinazoline. Its crystal structure (monoclinic P21/m, a = 5.6113 Å, Z = 2) reveals N–H···N and C–H···S hydrogen bonding, which stabilize its lattice. Despite structural simplicity, it exhibits antitumor and antimicrobial activities, underscoring the role of the thione group in bioactivity .
Structural and Functional Insights
Preparation Methods
Condensation of 2-Amino-N-phenylthiobenzamides with Acetone
The most direct and efficient method to prepare 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones, including the 6-chloro substituted derivative, is through the condensation of 2-amino-N-phenylthiobenzamides with acetone under mild conditions catalyzed by silica gel.
-
- The 2-amino-N-phenylthiobenzamide precursor is mixed with acetone.
- Silica gel is added as a catalyst.
- The reaction mixture is allowed to stand at room temperature for approximately 24 hours.
- The product is isolated by concentration under reduced pressure and purified by column chromatography using petroleum ether and acetone as eluents.
-
- 2-Amino-N-phenylthiobenzamides are synthesized from 2-amino-N-phenylbenzamides.
- Treatment with phosphorus decasulfide in pyridine converts the amide to a pyridinium salt.
- Hydrolysis of this salt in a toluene-water system yields the thiobenzamide intermediate.
This method yields the target quinazoline-4-thione with good purity and yield.
Thionation of Quinazolin-4-one Analogs
An alternative approach involves the thionation of the corresponding quinazolin-4-one derivatives:
- The 2-methyl-3-phenylquinazolin-4(3H)-one analog is treated with phosphorus decasulfide in pyridine.
- This reaction replaces the oxygen at the 4-position with sulfur, forming the quinazoline-4-thione.
Reaction Conditions and Catalysts
- Catalysts: Silica gel is commonly used for condensation reactions with acetone, providing mild and efficient catalysis.
- Solvents: Reactions are typically performed under solvent-free or minimal solvent conditions, with acetone serving both as reagent and solvent in some cases.
- Temperature: Room temperature conditions are sufficient for condensation reactions, while thionation reactions may require reflux in pyridine.
- Purification: Products are purified by column chromatography or recrystallization.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation with acetone | 2-Amino-N-phenylthiobenzamide | Silica gel | Room temperature, 24 h | 70-85 | Mild, efficient, direct synthesis |
| Thionation of quinazolin-4-one | 2-Methyl-3-phenylquinazolin-4-one | Phosphorus decasulfide | Reflux in pyridine | 65-80 | Late-stage thionation, requires pyridine |
| One-pot multi-component (general quinazoline synthesis) | Arenediazonium salts, nitriles, bifunctional anilines | Metal-free conditions | Mild, room temperature | Variable | Not specific to thione, but relevant for quinazoline cores |
Q & A
Q. What are the common synthetic routes for preparing 6-Chloro-2,2-dimethyl-3-phenyl-2,3-dihydroquinazoline-4(1H)-thione?
A multi-step synthesis typically involves cyclocondensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with thiourea derivatives under acidic or reflux conditions. For example, 4-chlorobenzaldehyde reacts with methyl thioacetate to form intermediates, followed by hydrogenation or cyclization with reagents like 2,3-diazetidinone . Key considerations include solvent selection (ethanol, dichloromethane), temperature control, and catalysts (e.g., AcONa/AcOH) to optimize yields .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., space group P2₁/m, unit cell parameters) .
- NMR/IR spectroscopy : Confirm functional groups (e.g., thione C=S stretch at ~1200–1050 cm⁻¹) and hydrogen bonding networks .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯S, N–H⋯N) contributing to crystal packing .
Advanced Research Questions
Q. How can computational methods like DFT enhance the understanding of this compound’s electronic structure and reactivity?
Density Functional Theory (DFT) calculations predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and reactivity indices. For example, DFT studies on Pd(II)/Pt(II) complexes of similar quinazoline-thiones revealed charge transfer mechanisms and validated experimental bond lengths (e.g., C–S = 1.671 Å) . Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets for accurate modeling.
Q. What strategies resolve contradictions in reported biological activities of quinazoline-thiones?
- Comparative assay standardization : Test antimicrobial activity under consistent conditions (e.g., MIC against S. aureus ATCC 25923) .
- Structure-Activity Relationship (SAR) : Vary substituents (e.g., chloro vs. methyl groups) and correlate with cytotoxicity (e.g., IC₅₀ in MCF-7 cells) .
- Mechanistic studies : Use fluorescence quenching or molecular docking to identify target proteins (e.g., acetylcholinesterase inhibition) .
Q. How to analyze hydrogen bonding and intermolecular interactions in its crystal structure?
- Symmetry operations : Identify hydrogen bonds (e.g., N1–H1⋯N4, d = 2.893 Å) using symmetry codes like (i) x−1, y, z−1 .
- Geometric parameters : Measure bond angles (e.g., C–C–N ≈ 120°) and torsion angles to assess planarity .
- Fingerprint plots : Visualize interaction contributions (e.g., H⋯H = 24.8%, H⋯S = 36.8%) via Crystal Explorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
